Butylmagnesium chloride

Vue d'ensemble

Description

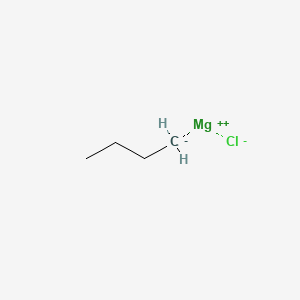

Butylmagnesium chloride is a chemical compound with the molecular formula CH₃(CH₂)₃MgCl. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butylmagnesium chloride is prepared by reacting butyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction can be represented as follows:

CH3(CH2)3Cl+Mg→CH3(CH2)3MgCl

Industrial Production Methods

In industrial settings, the preparation of this compound involves large-scale reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction is typically initiated by adding a small amount of iodine or a similar activator to the magnesium metal to facilitate the formation of the Grignard reagent. The reaction mixture is then cooled to maintain a controlled temperature, ensuring the reaction proceeds smoothly .

Analyse Des Réactions Chimiques

Types of Reactions

Butylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Reacts with halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in coupling reactions to form larger organic molecules.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.

Solvents: Typically used in anhydrous diethyl ether or tetrahydrofuran to maintain the reactivity of the Grignard reagent

Major Products Formed

Alcohols: Formed from the reaction with carbonyl compounds.

Hydrocarbons: Formed from the reaction with halides.

Complex Organometallic Compounds: Formed in coupling reactions

Applications De Recherche Scientifique

Butylmagnesium chloride has a wide range of applications in scientific research:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

Agrochemicals: Used in the production of pesticides and herbicides.

Material Science: Utilized in the preparation of advanced materials and polymers

Mécanisme D'action

The mechanism of action of butylmagnesium chloride involves the nucleophilic attack of the butyl group on electrophilic centers in the target molecule. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which enhances its nucleophilicity. This allows the butyl group to effectively attack carbonyl compounds, halides, and other electrophiles, forming new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methylmagnesium chloride

- Ethylmagnesium chloride

- Propylmagnesium chloride

- Isopropylmagnesium chloride

Uniqueness

Butylmagnesium chloride is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter-chain Grignard reagents. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective .

Activité Biologique

Butylmagnesium chloride (BuMgCl) is an organomagnesium compound classified as a Grignard reagent, pivotal in organic synthesis. While its direct biological activity is limited, its derivatives and reactions have implications in medicinal chemistry and polymer science. This article explores the biological activity of this compound, focusing on its chemical properties, applications in organic synthesis, and relevant research findings.

This compound has the chemical formula and is typically encountered as a colorless to light yellow solution in solvents like tetrahydrofuran (THF). It is highly reactive, flammable, and corrosive, necessitating careful handling in laboratory environments. The compound can be synthesized through the reaction of butyl chloride with magnesium in an ether solvent under an inert atmosphere.

The biological activity of this compound primarily arises from its role as a nucleophile in organic reactions. It reacts with electrophilic centers, particularly carbonyl groups, through a nucleophilic addition mechanism. This reaction forms new carbon-carbon bonds, which are crucial for synthesizing complex organic molecules that may possess therapeutic properties .

Applications in Organic Synthesis

This compound is utilized extensively in organic synthesis for various applications:

- Synthesis of Alcohols : It can convert ketones into alcohols through nucleophilic addition.

- Polymerization : It has been employed in the polymerization of methyl methacrylate (MMA), leading to the formation of poly(methyl methacrylate) with specific structural characteristics .

- Drug Development : Derivatives of butylmagnesium chloride are explored for their potential roles in drug synthesis and development .

Case Studies

-

Polymerization Studies :

A study investigated the polymerization of totally deuterated methyl methacrylate using butylmagnesium chloride. The results showed that the polymer contained butyl pentadeuteroisopropenyl ketone units formed by the addition of the initiator onto the carbonyl group of MMA. The research highlighted the mechanism of polymerization and the fate of the initiator during the process[ -

Reactivity with Ketones :

Research on the reaction between butylmagnesium chloride and diisopropyl ketone demonstrated that varying the solvent composition influenced product yields significantly. The study found that increasing magnesium chloride content suppressed addition reactions, indicating that solvent effects play a crucial role in Grignard reactions[

Comparative Analysis

The following table summarizes key features and reactivity patterns of this compound compared to other Grignard reagents:

Propriétés

IUPAC Name |

magnesium;butane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXHCILOWRXCEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074924 | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

693-04-9 | |

| Record name | Butylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.